molecular formula C18H18N2O2S B4418898 [(3-Cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl](phenyl)acetic acid

[(3-Cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl](phenyl)acetic acid

Cat. No.: B4418898
M. Wt: 326.4 g/mol
InChI Key: AQQRHQRTRXHWHV-UHFFFAOYSA-N
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Description

(3-Cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanylacetic acid is an organic compound that features a pyridine ring substituted with cyano, ethyl, and dimethyl groups, as well as a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanylacetic acid typically involves multi-step organic reactions. One common approach is the cyanoacetylation of amines, where the starting materials include 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and ethyl cyanoacetate in dimethylformamide (DMF) as a solvent . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3-Cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or phenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

(3-Cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanylacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanylacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanylacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-4-14-11(2)15(10-19)17(20-12(14)3)23-16(18(21)22)13-8-6-5-7-9-13/h5-9,16H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQRHQRTRXHWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(N=C1C)SC(C2=CC=CC=C2)C(=O)O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-Cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl](phenyl)acetic acid
Reactant of Route 2
[(3-Cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl](phenyl)acetic acid
Reactant of Route 3
[(3-Cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl](phenyl)acetic acid
Reactant of Route 4
[(3-Cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl](phenyl)acetic acid
Reactant of Route 5
[(3-Cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl](phenyl)acetic acid
Reactant of Route 6
Reactant of Route 6
[(3-Cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl](phenyl)acetic acid

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